![molecular formula C35H66O6 B12665425 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate CAS No. 94200-85-8](/img/structure/B12665425.png)
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate is a synthetic ester compound with the molecular formula C35H66O6This compound is characterized by its ester functional groups and long hydrocarbon chains, making it a valuable ingredient in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate typically involves the esterification of glycerol with palmitic acid and octanoic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to a temperature range of 100-150°C to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. The reaction conditions are optimized to achieve maximum conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol, palmitic acid, and octanoic acid.
Oxidation: The hydrocarbon chains can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxygenated products.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxygen or other oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and octanoic acid.
Oxidation: Carboxylic acids and other oxygenated products.
Reduction: Alcohols.
Scientific Research Applications
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its use in topical formulations and as an emollient in skincare products.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The ester bonds can also be hydrolyzed by enzymes, releasing the constituent fatty acids, which can participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis[(1-oxooctyl)oxy]propyl stearate
- 2,3-Bis[(1-oxooctyl)oxy]propyl myristate
- 2,3-Bis[(1-oxooctyl)oxy]propyl laurate
Uniqueness
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate is unique due to its specific combination of palmitic acid and octanoic acid esters. This combination imparts distinct physicochemical properties, such as melting point, solubility, and hydrophobicity, making it suitable for specific applications in cosmetics, pharmaceuticals, and industrial formulations .
Properties
CAS No. |
94200-85-8 |
|---|---|
Molecular Formula |
C35H66O6 |
Molecular Weight |
582.9 g/mol |
IUPAC Name |
2,3-di(octanoyloxy)propyl hexadecanoate |
InChI |
InChI=1S/C35H66O6/c1-4-7-10-13-14-15-16-17-18-19-20-23-25-28-34(37)40-31-32(41-35(38)29-26-22-12-9-6-3)30-39-33(36)27-24-21-11-8-5-2/h32H,4-31H2,1-3H3 |
InChI Key |
DOGUBKIAUPWEJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


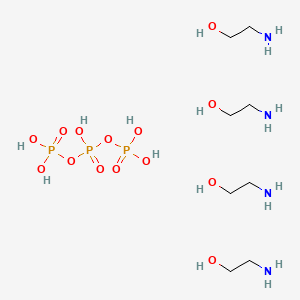
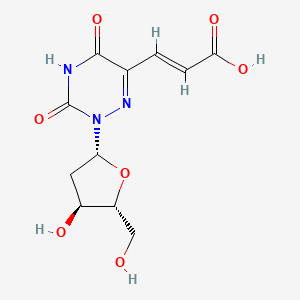

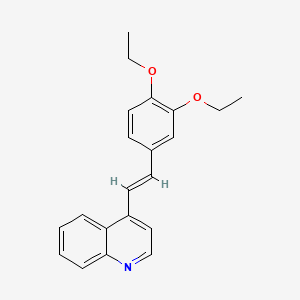
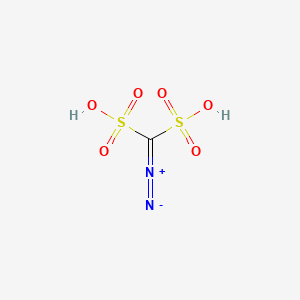
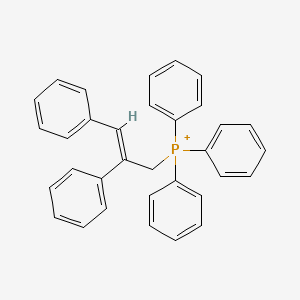

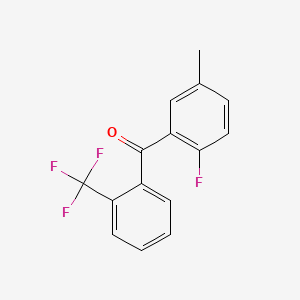
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
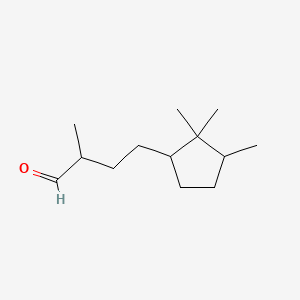
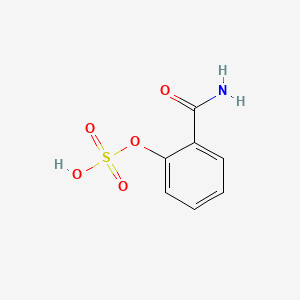


![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
